5-Bromo-2-(4-chlorophenoxy)pyrimidine
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Overview
Description
5-Bromo-2-(4-chlorophenoxy)pyrimidine is an organic compound with the molecular formula C10H6BrClN2O. It is a pyrimidine derivative that features both bromine and chlorine substituents, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.
Scientific Research Applications
5-Bromo-2-(4-chlorophenoxy)pyrimidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chlorophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-phenoxypyrimidine
- 5-Bromo-2-hydroxypyrimidine
- 5-Bromo-2-methoxypyrimidine
Uniqueness
5-Bromo-2-(4-chlorophenoxy)pyrimidine is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity and make it a versatile intermediate in organic synthesis .
Biological Activity
5-Bromo-2-(4-chlorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antifungal, anticancer, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position and a 4-chlorophenoxy group at the 2-position of the pyrimidine ring. This specific substitution pattern is crucial for its biological activity.
Antifungal Activity
Recent studies have shown that pyrimidine derivatives, including this compound, exhibit significant antifungal properties.
- In Vitro Studies : A study highlighted that compounds similar to this compound demonstrated notable efficacy against various fungal pathogens such as Botrytis cinerea and Phomopsis species. For instance, derivatives with similar structures exhibited inhibition rates exceeding 85% against these fungi, with some compounds achieving complete inhibition at lower concentrations (e.g., EC50 values as low as 10.5 μg/ml) .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly regarding its effects on various cancer cell lines.
- Cell Proliferation Assays : In studies assessing the cytotoxicity of related compounds, derivatives were found to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The most active compounds showed IC50 values around 10 μM, indicating promising anticancer activity .
- Mechanism of Action : The mechanism underlying the anticancer effects involves apoptosis induction in cancer cells. For example, certain derivatives were shown to trigger apoptosis through both intrinsic and extrinsic pathways, suggesting that structural modifications significantly influence biological outcomes .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored in various contexts.
- Broad-Spectrum Activity : Pyrimidines are known for their antimicrobial activity against bacteria and fungi. Research indicates that modifications to the pyrimidine structure can enhance antibacterial effects against pathogens like E. coli and S. aureus. The presence of halogen substituents such as bromine and chlorine appears to enhance this activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrimidine derivatives.
- Key Findings : Studies suggest that the phenoxy group plays a critical role in enhancing biological activity. Variations in substituents on the phenoxy group can lead to significant differences in potency against various targets . For example:
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
Compound A | MCF-7 | 10.25 ± 2.5 | High |
Compound B | HT-29 | 11.46 ± 2.45 | Moderate |
Compound C | A549 | 6.6 ± 0.6 | Very High |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Antifungal Efficacy : In a comparative study, this compound was tested alongside other antifungals, demonstrating superior efficacy against resistant fungal strains.
- Anticancer Research : A recent publication documented the use of this compound in combination therapies for enhancing the effectiveness of existing cancer treatments.
Properties
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBZNPFNHJZFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405591 |
Source
|
Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887430-82-2 |
Source
|
Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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